(Piperazin-1-yl)methanesulfonic acid
Description
Properties
CAS No. |
144003-14-5 |
|---|---|
Molecular Formula |
C5H12N2O3S |
Molecular Weight |
180.222 |
IUPAC Name |
piperazin-1-ylmethanesulfonic acid |
InChI |
InChI=1S/C5H12N2O3S/c8-11(9,10)5-7-3-1-6-2-4-7/h6H,1-5H2,(H,8,9,10) |
InChI Key |
POPKUFIVYZJEDK-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CS(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Piperazin 1 Yl Methanesulfonic Acid
Direct N-Alkylation and Sulfonation Pathways
Direct functionalization of piperazine (B1678402) to introduce the methanesulfonic acid moiety in a single step presents an atom-economical approach. However, controlling the selectivity to obtain the mono-substituted product is a significant challenge due to the presence of two reactive secondary amine groups in piperazine.
Reaction of Piperazine with Methanesulfonic Acid Derivatives
The direct reaction of piperazine with derivatives of methanesulfonic acid, such as chloromethanesulfonic acid or its esters, is a conceivable but challenging route. The high reactivity of such reagents can lead to a mixture of mono- and di-substituted products, as well as potential quaternization of the nitrogen atoms. The use of a large excess of piperazine can favor the formation of the mono-substituted product, but this necessitates a difficult separation process.
While direct N-alkylation of piperazine with alkyl halides is a common practice, the use of a reagent that simultaneously introduces a sulfonic acid group is less documented. The reaction would likely proceed via nucleophilic substitution, where one of the nitrogen atoms of piperazine attacks the electrophilic carbon of the methanesulfonic acid derivative. The reaction conditions, such as solvent and temperature, would need to be carefully controlled to minimize side reactions.
Formaldehyde-Bisulfite Adduct Chemistry for Sulfomethylation
A more controlled and widely applicable method for the introduction of a sulfomethyl group onto an amine is through the use of a pre-formed formaldehyde-bisulfite adduct, also known as sodium hydroxymethanesulfonate. This reagent provides a source of both formaldehyde (B43269) and bisulfite in a single molecule, allowing for a one-pot sulfomethylation reaction.
The reaction mechanism involves the initial reaction of the secondary amine of piperazine with formaldehyde to form a transient hydroxymethyl derivative (a Mannich-type intermediate). This is followed by a nucleophilic attack of the bisulfite ion on the hydroxymethyl group, leading to the formation of the desired (Piperazin-1-yl)methanesulfonic acid.
A plausible reaction scheme is as follows:
Step 1: Formation of the hydroxymethyl intermediate Piperazine + CH₂O → (Piperazin-1-yl)methanol
Step 2: Sulfonation (Piperazin-1-yl)methanol + HSO₃⁻ → this compound + OH⁻
To favor mono-substitution, a multi-step approach starting with a mono-protected piperazine derivative is often preferred, as will be discussed in the following section.
Multi-Step Synthesis Approaches
To overcome the challenges of selectivity associated with direct functionalization, multi-step syntheses employing protecting groups are the most common and reliable strategies for preparing this compound.
Derivatization of Piperazine Precursors
This strategy involves the initial protection of one of the nitrogen atoms of piperazine, allowing for the selective functionalization of the other nitrogen. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability under various reaction conditions and its ease of removal under acidic conditions. nih.gov
The synthesis of N-Boc-piperazine is a well-established procedure, often achieved by reacting piperazine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). chemicalbook.com Once N-Boc-piperazine is obtained, the free secondary amine can be reacted with a suitable reagent to introduce the methanesulfonic acid group. One such approach involves the reaction with methanesulfonyl chloride in the presence of a base. niscpr.res.in
A representative reaction scheme is as follows:
Step 1: Protection Piperazine + Boc₂O → tert-butyl piperazine-1-carboxylate (N-Boc-piperazine)
Step 2: Sulfonylation N-Boc-piperazine + CH₃SO₂Cl → tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate
Step 3: Deprotection tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate + Acid → (Piperazin-1-yl)methanesulfonamide
It is important to note that this particular sequence yields a sulfonamide rather than a sulfonic acid directly attached to the methylene (B1212753) bridge. To obtain the target compound, a different derivatization strategy is required.
A more direct route to the target compound via a protected intermediate involves the reaction of N-Boc-piperazine with the formaldehyde-bisulfite adduct. This would yield tert-butyl 4-(sulfomethyl)piperazine-1-carboxylate, which can then be deprotected to give this compound.
Post-Synthetic Modifications and Functional Group Interconversions
Post-synthetic modifications can also be employed to arrive at the desired product. For instance, a precursor molecule containing a piperazine ring and a suitable functional group can be chemically transformed into the methanesulfonic acid moiety. An example could involve the oxidation of a precursor containing a (piperazin-1-yl)methanethiol (B574821) group. However, such routes are often more complex and less direct than the methods described above.
Optimization of Reaction Conditions for Research-Scale Production
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound, particularly for research-scale production where material efficiency is important.
For the sulfomethylation of N-Boc-piperazine using the formaldehyde-bisulfite adduct, key parameters to optimize include:
Solvent: Aqueous or mixed aqueous-organic solvent systems are typically used to ensure the solubility of both the piperazine derivative and the inorganic bisulfite salt.
Temperature: The reaction is often carried out at room temperature or with gentle heating to promote the reaction without causing decomposition of the starting materials or product.
pH: Maintaining a slightly acidic to neutral pH is often beneficial for the stability of the formaldehyde-bisulfite adduct and for promoting the desired reaction pathway.
Stoichiometry: The molar ratio of the reactants should be carefully controlled. A slight excess of the formaldehyde-bisulfite adduct may be used to ensure complete conversion of the N-Boc-piperazine.
For the deprotection of the Boc group from the intermediate, tert-butyl 4-(sulfomethyl)piperazine-1-carboxylate, the following conditions are typically considered:
Acid: Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane (B109758) (DCM) or dioxane are commonly used.
Temperature: The deprotection is usually performed at room temperature or below to prevent potential side reactions.
Work-up: Careful neutralization and extraction procedures are necessary to isolate the final product in its desired salt form or as a zwitterion.
A summary of reaction parameters for a plausible multi-step synthesis is provided in the table below.
| Step | Reactants | Solvent | Temperature (°C) | Catalyst/Reagent | Typical Yield (%) |
| Boc Protection | Piperazine, Di-tert-butyl dicarbonate | Dichloromethane | 0 to RT | - | >95 |
| Sulfomethylation | N-Boc-piperazine, Sodium hydroxymethanesulfonate | Water/Ethanol | RT to 50 | - | 70-85 |
| Deprotection | tert-butyl 4-(sulfomethyl)piperazine-1-carboxylate | Dichloromethane | 0 to RT | Trifluoroacetic acid | >90 |
Solvent Effects and Catalysis in Synthesis
The synthesis of this compound can be theoretically approached through the N-sulfomethylation of piperazine. This reaction involves the formation of a C-N bond between the piperazine nitrogen and the methylene group of a methanesulfonic acid precursor. The choice of solvent and the use of a catalyst are critical factors that can significantly influence the reaction rate, yield, and the profile of byproducts.
A plausible synthetic route involves the reaction of piperazine with a suitable sulfomethylating agent, such as an alkali metal salt of hydroxymethanesulfonic acid (e.g., from the reaction of formaldehyde and a bisulfite) or chloromethanesulfonyl chloride. The reaction is a nucleophilic substitution where the secondary amine of piperazine attacks the electrophilic carbon of the sulfomethylating agent.
Solvent Effects:
The solvent plays a multifaceted role in the synthesis of this compound. Its polarity, protic or aprotic nature, and ability to solubilize both the reactants and the zwitterionic product are crucial considerations.
Protic Solvents: Water and alcohols are often employed in reactions involving amines. researchgate.net Water is an environmentally benign solvent and can be effective in dissolving the piperazine reactant and the likely inorganic byproducts. Protic solvents can facilitate the reaction by stabilizing charged intermediates and transition states through hydrogen bonding. researchgate.net However, the high polarity of water might also lead to a strong solvation shell around the amine, potentially reducing its nucleophilicity. In the synthesis of piperazine derivatives, methanol (B129727) has been used as a solvent for reactions involving piperazine. nih.gov
Aprotic Polar Solvents: Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are also viable options. researchgate.net They are effective at dissolving a wide range of reactants and can accelerate nucleophilic substitution reactions. For instance, in the synthesis of certain piperazine derivatives, DMF has been used as a solvent. google.com The absence of acidic protons in these solvents prevents the deactivation of the amine nucleophile through protonation. researchgate.net
Solvent as a Reactant/Catalyst: In some syntheses of piperazine derivatives, one of the reactants, such as an amine, can also serve as the solvent, which can drive the reaction to completion by being present in a large excess. nih.gov
The choice of solvent can also influence the acid-base properties of the reactants. The basicity of piperazine can be modulated by the solvent environment, which in turn affects its nucleophilicity. researchgate.net The following table summarizes the potential effects of different solvent classes on the N-sulfomethylation of piperazine.
| Solvent Class | Examples | Potential Effects on Synthesis |
| Protic | Water, Methanol, Ethanol | - Good solubility for piperazine and inorganic salts.- Can stabilize charged intermediates via hydrogen bonding. researchgate.net- May reduce amine nucleophilicity through solvation. |
| Aprotic Polar | DMF, DMSO, Acetonitrile | - Excellent dissolving power for a range of reactants.- Can accelerate S_N2 reactions.- Avoids deactivation of the amine by protonation. researchgate.net |
| Aprotic Nonpolar | Toluene, Hexane | - Generally poor solvents for piperazine and ionic reagents.- Less likely to be effective for this type of transformation. |
Catalysis:
While the reaction between a strong nucleophile like piperazine and a reactive electrophile may proceed without a catalyst, the use of a catalyst can enhance the reaction rate and improve selectivity.
Base Catalysis: The presence of a non-nucleophilic base can be beneficial. It can deprotonate one of the nitrogen atoms of piperazine, increasing its nucleophilicity and facilitating the attack on the sulfomethylating agent. Common bases used in piperazine chemistry include triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA). google.com
Phase-Transfer Catalysis: If the reaction is performed in a biphasic system (e.g., an aqueous solution of the sulfomethylating agent and an organic solution of piperazine), a phase-transfer catalyst can be employed to shuttle the sulfomethylating agent into the organic phase, thereby facilitating the reaction.
Metal Catalysis: While less common for this specific transformation, certain metal catalysts are known to promote N-alkylation reactions. organic-chemistry.org Palladium and copper catalysts, for example, are widely used in the formation of C-N bonds. nih.govmdpi.com However, for a simple sulfomethylation, this might be an unnecessary complication and expense. The use of metal catalysts can also introduce challenges in purification, as trace metal contamination is often a concern in materials intended for further research.
Purification Techniques for Academic Research Purity Requirements
Achieving high purity is paramount for academic research, where trace impurities can significantly affect experimental outcomes. The zwitterionic nature of this compound, possessing both a positive charge on the protonated piperazine nitrogen and a negative charge on the sulfonate group, dictates the most suitable purification strategies. Standard purification techniques for neutral organic compounds, such as simple solvent extraction or silica (B1680970) gel chromatography, are often ineffective for zwitterions due to their high polarity and low solubility in common organic solvents. researchgate.net
Recrystallization:
Recrystallization is a fundamental and powerful technique for purifying solid compounds. reddit.com For a zwitterionic substance like this compound, the choice of solvent system is critical.
Solvent Selection: A suitable solvent for recrystallization should dissolve the compound to a greater extent at higher temperatures than at lower temperatures. For highly polar zwitterions, polar protic solvents are often the first choice. A mixture of solvents, such as water-alcohol (e.g., water-ethanol or water-isopropanol) or water-acetone, can be effective. researchgate.net The addition of a less polar co-solvent can decrease the solubility of the zwitterionic compound, inducing crystallization upon cooling.
pH Adjustment: The solubility of zwitterionic compounds is highly dependent on the pH of the solution. At the isoelectric point (pI), the net charge of the molecule is zero, and its solubility is typically at a minimum. researchgate.net Careful adjustment of the pH of the solution to the pI of this compound can induce precipitation or crystallization, leaving more soluble impurities in the solution. However, this method can be tricky and may lead to co-precipitation of salts. researchgate.net
Ion-Exchange Chromatography:
Ion-exchange chromatography (IEX) is a highly effective method for the purification of charged molecules, including amino acids and other zwitterionic compounds. pickeringlabs.com193.16.218google.com This technique separates molecules based on their net charge and is particularly well-suited for removing ionic impurities. ucl.ac.uk
Cation-Exchange Chromatography: In this mode, the stationary phase is negatively charged. At a pH below the pI of this compound, the compound will have a net positive charge and will bind to the cation-exchange resin. Impurities that are anionic or neutral will pass through the column. The bound product can then be eluted by increasing the pH or the ionic strength of the eluent. pickeringlabs.com
Anion-Exchange Chromatography: Here, the stationary phase is positively charged. bio-rad.com At a pH above the pI, the target compound will have a net negative charge and will bind to the resin. Cationic and neutral impurities will be washed away. Elution is typically achieved by decreasing the pH or increasing the ionic strength. bio-rad.com
Sequential Ion-Exchange: For very high purity, a two-step ion-exchange process can be employed. The crude product can first be passed through a cation-exchange resin to remove cationic impurities, followed by passing the eluate through an anion-exchange resin to remove anionic impurities. google.com This sequential approach can effectively remove a wide range of ionic contaminants.
The following table outlines the principles of these purification techniques as they would apply to this compound.
| Purification Technique | Principle | Application for this compound |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | - Use of polar protic solvent systems like water/alcohol. researchgate.net- Can be induced by adjusting the pH to the isoelectric point to minimize solubility. researchgate.net |
| Cation-Exchange Chromatography | Separation based on binding of positively charged molecules to a negatively charged resin. | - At pH < pI, the compound binds to the resin.- Effective for removing anionic and neutral impurities. pickeringlabs.com |
| Anion-Exchange Chromatography | Separation based on binding of negatively charged molecules to a positively charged resin. | - At pH > pI, the compound binds to the resin.- Effective for removing cationic and neutral impurities. bio-rad.com |
| Sequential Ion-Exchange | Combination of cation and anion exchange chromatography. | - Provides a very high degree of purity by removing both cationic and anionic impurities. google.com |
By carefully selecting the synthetic route, optimizing solvent and catalytic conditions, and employing appropriate purification techniques like recrystallization and ion-exchange chromatography, this compound can be obtained with the high purity required for rigorous academic research.
Mechanistic and Theoretical Investigations of Piperazin 1 Yl Methanesulfonic Acid
Computational Chemistry and Molecular Modeling Studies
Computational methods provide invaluable insights into the properties of molecules at an atomic level, offering data that can be difficult or impossible to obtain through experimental means alone. For (Piperazin-1-yl)methanesulfonic acid, these studies illuminate its structure, stability, and acid-base characteristics.
Ab Initio and Density Functional Theory (DFT) Calculations on Molecular Geometry and Electronic Structure
Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to model molecular systems. While specific DFT studies exclusively on this compound are not prevalent in publicly accessible literature, general principles from studies on related piperazine (B1678402) derivatives can be applied for a theoretical understanding. epa.gov
DFT calculations, likely using a basis set such as B3LYP/6-31G+(d,p), would be employed to determine the most stable three-dimensional arrangement of atoms (molecular geometry). epa.gov For this compound, key parameters such as bond lengths, bond angles, and dihedral angles would be calculated. It is expected that the piperazine ring would adopt a stable chair conformation.
The electronic structure analysis would involve mapping the electron density to understand reactive sites. Key electronic descriptors that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. Other important parameters like the electrophilicity index (ω), molar refractivity (MR), and topological polar surface area (PSA) could also be determined to correlate structure with potential activity. epa.gov
Table 1: Predicted Key Molecular and Electronic Properties from General DFT Studies
| Property | Theoretical Significance |
|---|---|
| Optimized Geometry | Provides the lowest energy 3D structure, including bond lengths and angles. |
| HOMO Energy | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | Correlates with chemical stability; a larger gap implies higher stability. |
| Electrophilicity Index (ω) | Measures the propensity of a species to accept electrons. |
| Topological Polar Surface Area (PSA) | Sum of surfaces of polar atoms; relates to solubility and membrane permeability. |
This table is based on properties typically determined in DFT studies of piperazine derivatives and represents a theoretical framework for this compound.
Conformation Analysis and Tautomerism
The piperazine ring is known for its conformational flexibility, primarily existing in a chair conformation to minimize steric strain. However, boat and twist-boat conformations are also possible and represent transition states or higher energy forms. Conformational analysis for this compound would focus on the orientation of the methanesulfonic acid group relative to the piperazine ring (axial vs. equatorial). The equatorial position is generally favored for bulky substituents on a cyclohexane (B81311) or piperazine ring as it minimizes 1,3-diaxial interactions. Computational studies combining methods like molecular dynamics with DFT can predict the energy differences between conformers and their relative populations. nih.gov
Tautomerism is a key feature of this molecule. This compound exists predominantly as a zwitterion, where the proton from the highly acidic sulfonic acid group (-SO₃H) is transferred to one of the basic nitrogen atoms of the piperazine ring. This results in a molecule with a negatively charged sulfonate group (-SO₃⁻) and a positively charged piperazinium ring. There is also a non-zwitterionic tautomer, though it is expected to be significantly less stable in polar solvents. Computational models can estimate the energy difference between these tautomers and the activation energy for the proton transfer.
Prediction of Acidity Constants (pKa) and Buffering Characteristics
The pKa values are critical for understanding the buffering capacity of this compound. This compound has two ionizable centers: the sulfonic acid group and the two nitrogen atoms of the piperazine ring.
Sulfonic Acid pKa: The sulfonic acid group is highly acidic, with a pKa value typically below 2. This means it will be fully deprotonated (as -SO₃⁻) in most biological and chemical systems.
Piperazine pKa values: Unsubstituted piperazine has two pKa values, typically around 5.3 and 9.7 at 298 K. uregina.ca The first pKa (pKa₁) corresponds to the deprotonation of the diprotonated piperazinium cation, and the second (pKa₂) corresponds to the deprotonation of the monoprotonated cation.
For this compound, the presence of the electron-withdrawing methanesulfonate (B1217627) group attached to one nitrogen will lower the basicity (and thus the pKa values) of both piperazine nitrogens compared to unsubstituted piperazine. The pKa of the nitrogen atom bonded to the methanesulfonyl group will be significantly lowered. The pKa of the second, unsubstituted nitrogen is also expected to decrease and would define the primary buffering range of the molecule. Computational methods can predict these pKa values, which are benchmarked against experimental data from related compounds. uregina.ca The effective buffering range is generally considered to be pKa ± 1.
Table 2: Comparison of Experimental pKa Values for Piperazine and Related Amines (at 298 K)
| Compound | pKa₁ | pKa₂ |
|---|---|---|
| Piperazine | 9.73 | 5.35 |
| 2-Methylpiperazine | 9.68 | 5.23 |
| 1-Ethylpiperazine | 9.79 | 4.96 |
| 1-(2-Hydroxyethyl)piperazine | 9.01 | 4.49 |
Data from Reference uregina.ca. This table provides a basis for estimating the pKa of this compound, which is expected to be lower due to the electron-withdrawing sulfonic acid group.
Reaction Mechanism Elucidation for Proposed Synthetic Routes
The most plausible synthetic route to this compound is the reaction of piperazine with a suitable methanesulfonylating agent. One common method for creating a C-S bond in such a structure involves the Strecker sulfite-aldehyde reaction or a variation thereof.
A likely pathway involves the reaction of piperazine, formaldehyde (B43269), and sodium bisulfite (NaHSO₃) in an aqueous medium. The mechanism can be proposed as follows:
Formation of Hydroxymethanesulfonate: Formaldehyde reacts with sodium bisulfite to form sodium hydroxymethanesulfonate.
Nucleophilic Attack: One of the secondary amine nitrogens of piperazine acts as a nucleophile, attacking the carbon atom of the hydroxymethanesulfonate.
Displacement: The hydroxyl group is displaced, forming the C-N bond and yielding the final product, this compound, likely as its sodium salt.
An alternative route is the direct N-alkylation of piperazine with a halomethanesulfonic acid or its salt, such as sodium chloromethanesulfonate. This would proceed via a standard nucleophilic substitution (Sₙ2) mechanism, where the piperazine nitrogen attacks the carbon atom, displacing the chloride ion. To favor monosubstitution and prevent the formation of the 1,4-disubstituted product, a large excess of piperazine is typically used. nih.gov
Intermolecular Interactions and Solvation Effects
In the solid state, the crystal structure of this compound is expected to be dominated by strong intermolecular hydrogen bonds. As a zwitterion, the protonated piperazinium ring (N-H⁺ groups) will act as hydrogen bond donors, while the oxygen atoms of the sulfonate group (-SO₃⁻) will be strong hydrogen bond acceptors. These interactions would lead to the formation of extensive three-dimensional networks, contributing to a high melting point and crystalline stability. Studies on similar piperazine structures show that N-H···O and C-H···O hydrogen bonds are crucial in defining the crystal packing. researchgate.net
In aqueous solution, the solvation of this compound is driven by its charged groups. The negatively charged sulfonate group and the positively charged piperazinium ring will both interact strongly with polar water molecules. This strong solvation is responsible for the high water solubility typical of zwitterionic buffers. The specific arrangement of water molecules around the solute (the solvation shell) can be modeled using molecular dynamics simulations to understand its influence on the compound's conformation and buffering properties.
Exploratory Applications in Advanced Chemical and Biochemical Research
As a Ligand in Coordination Chemistry Research
The piperazine (B1678402) scaffold is a well-known building block in the design of ligands for metal complexes due to the presence of two nitrogen donor atoms. rsc.orgresearchgate.net These derivatives have found applications in catalysis and the development of metal-organic frameworks (MOFs). rsc.org However, specific studies detailing the coordination behavior of (Piperazin-1-yl)methanesulfonic acid are not presently available.
Due to the lack of synthesized and isolated metal complexes of this compound in the literature, there is no information available on their coordination modes or stereochemistry.
While piperazine derivatives are used in catalysis, no specific examples or mechanistic studies involving this compound as a ligand in catalyst design were found.
Role in Analytical Chemistry Research Methodologies
The potential of this compound in analytical chemistry has not been explored in the available literature.
There is no evidence to suggest that this compound has been developed or utilized as an analytical reagent for the detection or quantification of specific chemical species.
No studies were found that report the use of this compound as a mobile phase additive or as a component of a stationary phase to enhance chromatographic separations. A related but distinct compound, HEPES (2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonic acid), is a well-known buffering agent used in various biochemical and analytical procedures.
Potential as a Component in Advanced Material Science Research
The unique chemical structure of this compound makes it a promising component for the development of advanced materials with tailored properties.
The incorporation of piperazine moieties into polymer chains is a known strategy to impart specific functionalities. nih.govscispace.com Piperazine can be integrated into polymer backbones to enhance thermal stability, modify solubility, and introduce sites for further functionalization. The presence of the methanesulfonic acid group in this compound offers an additional advantage by introducing a strongly acidic, hydrophilic group.
The integration of this compound into polymeric structures could lead to the development of:
Ion-exchange resins: The sulfonic acid groups can act as cation exchange sites, making these polymers suitable for water purification and metal ion separation.
Proton-conducting membranes: The presence of acidic protons on the sulfonic acid groups could facilitate proton transport, a key property for applications in fuel cells and other electrochemical devices.
Antimicrobial polymers: Piperazine derivatives have been explored for the development of antimicrobial materials. nih.govresearchgate.net The incorporation of this compound could lead to polymers with inherent antimicrobial activity.
Table 1: Potential Functionalities of Polymers Incorporating this compound
| Functionality | Role of this compound | Potential Application |
| Ion Exchange | Sulfonic acid groups act as cation exchange sites. | Water treatment, Metal recovery |
| Proton Conduction | Sulfonic acid groups provide mobile protons. | Fuel cell membranes |
| Antimicrobial Activity | Piperazine moiety exhibits antimicrobial properties. | Medical devices, Food packaging |
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. ua.essapub.org Their properties are highly dependent on the type of monomer and the crosslinking chemistry used. This compound possesses functional groups that make it an interesting candidate for hydrogel synthesis. The secondary amine on the piperazine ring can react with various crosslinking agents, while the sulfonic acid group can participate in ionic crosslinking or hydrogen bonding. youtube.com
The use of this compound in hydrogels could offer several advantages:
pH-responsive swelling: The ionization of the sulfonic acid groups is pH-dependent, which could be used to create hydrogels that swell or shrink in response to changes in pH. nih.govresearchgate.net
High water absorption: The hydrophilic nature of the sulfonic acid group would contribute to the hydrogel's ability to retain water.
Ionic crosslinking: The sulfonic acid groups can form ionic crosslinks with multivalent cations, leading to the formation of physically crosslinked hydrogels with tunable mechanical properties.
Table 2: Potential Roles of this compound in Hydrogels
| Feature | Mechanism | Potential Application |
| pH-Responsiveness | Ionization of sulfonic acid groups. | Smart drug delivery, Sensors |
| High Swellability | Hydrophilicity of sulfonic acid groups. | Absorbents, Tissue engineering |
| Ionic Crosslinking | Interaction with multivalent cations. | Injectable hydrogels, Biomaterials |
Utility in pH Control and Buffer Systems for In Vitro Research (Excluding Biological/Clinical Contexts)
The presence of both a basic piperazine ring and a strongly acidic sulfonic acid group suggests that this compound could function as a zwitterionic buffer.
A buffer's effectiveness is determined by its pKa value. The pKa of the piperazine moiety is typically in the range of 9.7 to 9.8 for the first protonation and 5.3 to 5.7 for the second protonation. uregina.ca Sulfamic acid, a structurally similar compound to the sulfonic acid part of the molecule, is a moderately strong acid with a pKa of approximately 1.0. wikipedia.org The presence of the electron-withdrawing sulfomethyl group on the piperazine nitrogen would be expected to lower the pKa of the piperazine ring. This combination of acidic and basic groups could potentially provide buffering capacity over a wide pH range.
The buffering capacity in non-biological media, such as in industrial processes or chemical synthesis, can be crucial for controlling reaction rates and product yields. The high water solubility of this compound would be an additional advantage in these applications.
Table 3: Estimated pKa Values and Potential Buffering Ranges
| Functional Group | Estimated pKa | Potential Buffering Range |
| Sulfonic Acid | ~1.0 | 0.0 - 2.0 |
| Piperazine (second protonation) | < 5.3 | 4.3 - 6.3 (estimated) |
| Piperazine (first protonation) | < 9.7 | 8.7 - 10.7 (estimated) |
Note: The actual pKa values for this compound would need to be determined experimentally.
The pKa of a buffer can be influenced by the temperature and ionic strength of the solution. ruc.dknih.gov For amine-containing buffers, the pKa generally decreases as the temperature increases. ruc.dk The effect of ionic strength on pKa can be described by the Debye-Hückel relationship, which predicts a decrease in pKa with increasing ionic strength for a cationic acid. tuwien.ac.at
Understanding these effects is critical for applications where temperature and ionic concentration are not constant. For this compound, the temperature and ionic strength dependence of its pKa values would need to be systematically studied to establish it as a reliable buffer for specific non-biological applications.
Table 4: Predicted Effects on the pKa of this compound
| Parameter | Effect on Amine pKa | Effect on Sulfonic Acid pKa | Rationale |
| Increased Temperature | Decrease | Minimal Change | The ionization of amines is typically more exothermic than that of sulfonic acids. ruc.dk |
| Increased Ionic Strength | Decrease | Decrease | Increased ionic shielding stabilizes the charged species. tuwien.ac.at |
As a Precursor for Novel Piperazine-Based Scaffolds in Organic Synthesis
The piperazine scaffold is a "privileged" structure in medicinal chemistry, appearing in a vast number of biologically active compounds. rsc.orgresearchgate.netencyclopedia.pub The synthetic accessibility and the ability to introduce diverse substituents on the two nitrogen atoms make piperazine a versatile building block for creating libraries of compounds for drug discovery. mdpi.comorganic-chemistry.orgnih.gov
This compound offers a unique starting point for the synthesis of novel piperazine derivatives. The secondary amine is available for a wide range of chemical transformations, including N-alkylation, N-arylation, and acylation. mdpi.com The sulfonic acid group provides a handle for further modifications, such as the formation of sulfonamides or the use of the sulfonate as a leaving group in certain reactions. This bifunctionality allows for the creation of a diverse range of piperazine-based scaffolds that are not readily accessible from other starting materials. For instance, the sulfonic acid moiety can be used to improve the pharmacokinetic properties of a drug candidate, such as its water solubility. researchgate.net
Table 5: Synthetic Transformations of this compound
| Reaction Site | Reaction Type | Product Class | Potential Utility |
| Secondary Amine | N-Alkylation | N-Alkyl piperazine sulfonic acids | Building blocks for complex molecules |
| Secondary Amine | N-Arylation | N-Aryl piperazine sulfonic acids | Scaffolds for medicinal chemistry |
| Secondary Amine | Acylation | N-Acyl piperazine sulfonic acids | Bioactive compound synthesis |
| Sulfonic Acid | Sulfonamide formation | Piperazin-1-yl)methanesulfonamides | Novel drug candidates |
Functionalization of the Piperazine Ring and Sulfonate Group
The structure of this compound offers two primary sites for chemical modification: the piperazine ring, with its secondary amine at the N4 position and its carbon-hydrogen (C-H) bonds, and the methanesulfonic acid group.
Functionalization of the Piperazine Ring
The piperazine ring is a privileged scaffold in medicinal chemistry, and methods for its functionalization are well-established. encyclopedia.pub These can be broadly categorized into N-functionalization and C-H functionalization.
N-Functionalization at the N4 Position: The secondary amine at the N4 position is the most nucleophilic and readily functionalized site on the molecule. Standard organic reactions can be employed to introduce a wide variety of substituents. Common strategies include N-alkylation and N-arylation.
N-Alkylation: This can be achieved through reactions with alkyl halides or via reductive amination with aldehydes or ketones. nih.govresearchgate.net For instance, reductive amination using formaldehyde (B43269) or acetaldehyde (B116499) can introduce small alkyl groups. nih.gov This approach is fundamental in building diversity by attaching different side chains to the piperazine core.
N-Arylation: The introduction of aryl or heteroaryl groups is often accomplished using transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. mdpi.com This allows for the synthesis of complex derivatives with potential applications as receptor ligands or enzyme inhibitors.
C-H Functionalization: Direct functionalization of the C-H bonds on the piperazine ring represents a more advanced and atom-economical approach to creating structural diversity. nih.gov While challenging due to the presence of two nitrogen atoms which can complicate catalyst activity, significant progress has been made using N-protected piperazines. encyclopedia.pubnih.gov Photoredox catalysis has emerged as a powerful tool for the α-C–H arylation, vinylation, and heteroarylation of N-aryl or N-Boc protected piperazines. nih.gov For this compound, the N1-methanesulfonate group could potentially serve as a directing group, although its strong electronic and steric influence would need to be carefully considered in developing selective reaction conditions.
Table 1: Illustrative Examples of Piperazine Functionalization Reactions This table presents general reaction types applicable to the piperazine scaffold, based on research on various piperazine derivatives.
| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |
|---|---|---|---|
| N-Alkylation | Alkyl Halide, Base (e.g., K₂CO₃), Solvent (e.g., ACN) | N-Alkyl Piperazine | researchgate.net |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkyl Piperazine | nih.gov |
| Buchwald-Hartwig Amination | Aryl Halide, Palladium Catalyst, Ligand, Base | N-Aryl Piperazine | mdpi.com |
| Photoredox α-C–H Arylation | Aryl Diazonium Salt, Photocatalyst (e.g., Ir(ppy)₃), Light | α-Aryl Piperazine | nih.gov |
Functionalization of the Sulfonate Group
The methanesulfonate (B1217627) group is chemically robust and generally considered non-reactive under typical synthetic conditions, which is advantageous for maintaining the scaffold's integrity during the functionalization of other parts of the molecule. Direct modification of the sulfonate is challenging. However, related sulfur-containing functional groups, such as sulfonamides, are of great interest, particularly in medicinal chemistry. nih.govnih.gov
Exploratory research focuses on synthesizing analogs where the sulfonic acid is replaced by a sulfonamide. This is typically achieved not by modifying the sulfonic acid directly, but by using alternative starting materials during the synthesis. For example, piperazine can be reacted with various arylsulfonyl chlorides to produce a diverse library of piperazine sulfonamide derivatives. acs.orgresearchgate.net These sulfonamides are important pharmacophores found in numerous therapeutic agents. nih.gov The development of methods for the direct C-H sulfonylation of heterocycles using sulfinate salts also presents a potential, though indirect, route to related structures. chemrxiv.orgsemanticscholar.org
Stereoselective Synthesis of Chiral Derivatives
The development of chiral derivatives of piperazine is a key area of research, as the introduction of stereocenters can dramatically influence biological activity and selectivity. For a molecule like this compound, which is achiral, stereoselective synthesis would involve creating one or more chiral centers on the piperazine ring. The primary strategies to achieve this involve either building the molecule from chiral precursors or inducing asymmetry on the existing scaffold.
De Novo Synthesis from Chiral Precursors: A common and reliable method for producing enantiomerically pure piperazines is to construct the ring using starting materials from the chiral pool, such as α-amino acids. nih.govrsc.org For example, a chiral amino acid can be converted into a chiral 1,2-diamine, which then undergoes cyclization to form the piperazine ring with a defined stereocenter. nih.govnih.gov In this approach, the methanesulfonyl group could be introduced either before or after the ring-forming steps. The synthesis of 2,6-disubstituted piperazines has been achieved with high diastereoselectivity through the intramolecular hydroamination of substrates derived from amino acids. organic-chemistry.org
Diastereoselective Functionalization using Chiral Auxiliaries: An alternative strategy involves the temporary attachment of a chiral auxiliary to the N4-nitrogen of the piperazine ring. This auxiliary directs the stereochemical outcome of a subsequent reaction, such as an alkylation at a C-H position adjacent to a nitrogen atom. clockss.org For instance, a chiral benzyl (B1604629) group can be attached to the N4-position, followed by a diastereoselective alkylation to introduce a substituent at the C2 or C6 position. clockss.org The chiral auxiliary can then be cleaved to yield the enantiomerically enriched piperazine derivative. While this has been demonstrated on other piperazine systems, its application to this compound would be an exploratory endeavor.
Table 2: Selected Strategies for Stereoselective Piperazine Synthesis This table outlines general methodologies for creating chiral piperazine cores, which could be adapted for derivatives of this compound.
| Strategy | Key Step | Chiral Source | Product | Reference(s) |
|---|---|---|---|---|
| De Novo Synthesis | Cyclization of a chiral 1,2-diamine | α-Amino Acid | Enantiopure 2-substituted piperazine | nih.govrsc.org |
| Asymmetric Hydrogenation | Palladium-catalyzed hydrogenation of pyrazin-2-ols | Chiral Ligand | Chiral piperazin-2-one (B30754) (precursor) | dicp.ac.cn |
| Chiral Auxiliary Control | Diastereoselective alkylation | Chiral amine (e.g., (R)-phenylglycinol) | Diastereomerically enriched piperazine | clockss.orgrsc.org |
| Intramolecular Hydroamination | Diastereoselective cyclization of a sulfamidate-derived substrate | Amino Acid | Diastereomerically pure 2,6-disubstituted piperazine | organic-chemistry.org |
Analytical Characterization Techniques in Research Settings
Spectroscopic Methods for Structure Elucidation and Purity Assessment
Spectroscopic techniques are fundamental for elucidating the molecular structure of "(Piperazin-1-yl)methanesulfonic acid" and assessing its purity. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are particularly powerful tools in this regard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C), within a molecule.
¹H NMR: In the ¹H NMR spectrum of "this compound," one would expect to see characteristic signals for the protons of the piperazine (B1678402) ring and the methyl group of the methanesulfonyl moiety. The protons on the piperazine ring typically appear as multiplets in the range of 2.5-3.5 ppm. The chemical shifts of these protons can be influenced by the solvent used and the protonation state of the nitrogen atoms. The methyl protons of the methanesulfonyl group would likely appear as a singlet at a slightly downfield position. For instance, in a related piperazine derivative, the characteristic signals for the protons of piperazine were observed at 2.96 and 3.16 ppm mdpi.com.
¹³C NMR: The ¹³C NMR spectrum would show distinct signals for the carbon atoms of the piperazine ring and the methyl group. The piperazine carbons typically resonate in the range of 40-50 ppm. The methyl carbon of the methanesulfonyl group would have a characteristic chemical shift as well.
Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a crucial technique for determining the elemental composition and confirming the molecular weight of "this compound" with high accuracy. The exact mass of the compound is calculated to be 180.0569 g/mol nih.gov. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used to ionize the molecule. The high-resolution mass spectrum would show the [M+H]⁺ ion (for positive ion mode) or [M-H]⁻ ion (for negative ion mode) with a mass-to-charge ratio (m/z) that corresponds to the calculated exact mass. This high degree of accuracy allows for the unambiguous determination of the molecular formula. For example, the structure of novel piperazine derivatives has been established using high-resolution mass spectrometry in conjunction with NMR and IR spectroscopy mdpi.com.
| Technique | Expected Observations | Information Gained |
|---|---|---|
| ¹H NMR | Multiplets for piperazine protons (approx. 2.5-3.5 ppm), Singlet for methyl protons | Proton environment and connectivity |
| ¹³C NMR | Signals for piperazine carbons (approx. 40-50 ppm) and methyl carbon | Carbon skeleton |
| HRMS | Accurate mass measurement of the molecular ion (e.g., [M+H]⁺) | Elemental composition and molecular weight confirmation |
Chromatographic Purity Analysis and Quantification in Research Samples
Chromatographic methods are indispensable for assessing the purity of "this compound" and for its quantification in research samples. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.
A typical HPLC method for a polar compound like "this compound" might employ a reversed-phase (e.g., C18) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column.
Reversed-Phase HPLC: In this mode, a polar mobile phase (e.g., a mixture of water, acetonitrile, or methanol (B129727) with additives like formic acid or ammonium (B1175870) acetate) is used with a nonpolar stationary phase. The retention time of the compound would depend on its polarity.
HILIC: For highly polar compounds, HILIC can provide better retention and separation. This technique uses a polar stationary phase and a mobile phase with a high percentage of organic solvent.
The purity of a sample is determined by integrating the peak area of the main compound and any impurities detected. A validated HPLC method with a suitable detector (e.g., UV-Vis, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry) allows for the accurate quantification of "this compound" in various matrices. For quantification, a calibration curve is typically generated using standards of known concentration. The development of a simple, sensitive, and robust method using HILIC-ESI-MS has been reported for the determination of methanesulfonic acid at low ppm levels nih.gov.
| Parameter | Example Condition |
|---|---|
| Column | Reversed-Phase C18 or HILIC |
| Mobile Phase | Gradient of water/acetonitrile with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength or Mass Spectrometry |
| Injection Volume | 5-10 µL |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. To perform this analysis, a single crystal of "this compound" of suitable quality is required.
The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, which in turn reveals the precise positions of the atoms in the crystal lattice. This technique provides unambiguous information about:
Molecular Conformation: The exact bond lengths, bond angles, and torsion angles of the molecule. For piperazine-containing structures, this would confirm the conformation of the six-membered ring, which is typically a chair conformation researchgate.net.
Intermolecular Interactions: The presence of hydrogen bonds, van der Waals forces, and other non-covalent interactions that dictate the packing of the molecules in the crystal.
| Parameter | Value (for a related compound) |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Piperazine Ring Conformation | Chair |
| Geometry around Sulfur | Distorted Tetrahedral |
Q & A
Q. Why do some studies report conflicting optimal pH ranges for this compound in catalysis?
- Methodological Answer : Assess solvent polarity effects (e.g., aqueous vs. organic media) and substrate-specific acid dissociation constants (pKa). Use potentiometric titrations to map pH-dependent catalytic activity. For esterification, pH 2–3 maximizes protonation of sulfonic groups, while alkylation may require milder conditions (pH 4–5) to avoid side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
